molecular formula C10H11Cl2N3O3 B1621156 2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide CAS No. 2381-76-2

2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide

Cat. No. B1621156
CAS RN: 2381-76-2
M. Wt: 292.12 g/mol
InChI Key: GXJBOIPBMFWJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide” is a chemical compound with the molecular formula C10H11Cl2N3O3 and a molecular weight of 292.12 g/mol1. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H11Cl2N3O31. However, I couldn’t find any detailed structural analysis.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find any specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The molecular weight of “2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide” is 292.12 g/mol1. No further physical or chemical properties were found in the search results.


Scientific Research Applications

Sensor Systems for Herbicide Detection

A sensor system has been developed for the detection of the herbicide 2,4-dichlorophenoxy-acetic acid, which uses a molecularly imprinted polymer for specific analyte recognition and electrochemical detection on disposable screen-printed electrodes. This system offers a cheap, disposable sensor for rapid determination of environmentally relevant analytes, including herbicides like 2,4-D (Kröger, Turner, Mosbach, & Haupt, 1999).

Herbicides and Plant Growth Regulators

Ionic liquids containing the (2,4-dichlorophenoxy)acetate anion have been synthesized and characterized for their potential as herbicides and plant growth regulators. These compounds exhibited higher biological activity than currently used herbicides and plant growth regulators, demonstrating their potential for agricultural applications (Pernak, Niemczak, Materna, Marcinkowska, & Praczyk, 2013).

Environmental and Health Impact Studies

Research has also focused on the effects of related compounds on environmental health, including the toxicity and endocrine-disrupting potential of DDT metabolites, which share structural similarities with 2,4-D derivatives. These studies highlight the importance of evaluating the environmental and health impacts of these chemicals (Wetterauer et al., 2012).

Pesticide Sensitivity and Environmental Monitoring

Another area of application involves the development of pesticide-sensitive membrane electrodes for the adsorption and detection of herbicides, such as 2,4,5-trichlorophenoxy acetic acid, on nano-composite materials. This technology could be utilized for monitoring pesticide levels in environmental samples, ensuring the safety and health of ecosystems (Khan & Akhtar, 2011).

Antimicrobial Activity of Derivatives

Some studies have explored the synthesis and antimicrobial activity of novel derivatives of diphenylacetamide, which includes compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide. These compounds have shown significant antimicrobial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Kumar & Mishra, 2015).

Safety And Hazards

I couldn’t find any specific safety data or hazard information for this compound.


Future Directions

Unfortunately, I couldn’t find any information on the future directions or potential applications of this compound.


properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3O3/c11-6-1-2-8(7(12)3-6)18-5-10(17)14-4-9(16)15-13/h1-3H,4-5,13H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJBOIPBMFWJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365896
Record name 2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide

CAS RN

2381-76-2
Record name N-[2-(2,4-Dichlorophenoxy)acetyl]glycine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2381-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide
Reactant of Route 2
2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide
Reactant of Route 6
2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.